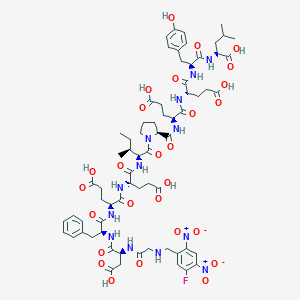
5-Ethynyl-1,2,3-trifluorobenzene
Descripción general
Descripción
5-Ethynyl-1,2,3-trifluorobenzene is a fluorinated aromatic compound that is structurally characterized by the presence of a triple bond (ethynyl group) and three fluorine atoms attached to a benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with ethynyl groups and fluorinated benzene rings are discussed, which can provide insights into the properties and reactivity of 5-Ethynyl-1,2,3-trifluorobenzene.
Synthesis Analysis
The synthesis of related organoplatinum dendrimers with ethynylbenzene building blocks is described in one study . These dendrimers are synthesized using σ-acetylide synthetic methodologies, which involve the reaction of tri- and tetraethynylbenzene with diiodobis(triethylphosphine)platinum. This method could potentially be adapted for the synthesis of 5-Ethynyl-1,2,3-trifluorobenzene by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetrafluorobenzene, a compound similar to 5-Ethynyl-1,2,3-trifluorobenzene but without the ethynyl group, has been determined by electron diffraction and ab initio calculations . The benzene ring in this compound deviates only slightly from D6h symmetry, indicating that the fluorine substituents have a minimal effect on the planarity of the benzene ring. This information suggests that the benzene ring in 5-Ethynyl-1,2,3-trifluorobenzene would likely maintain a similar planarity, although the presence of the ethynyl group could introduce additional structural considerations.
Chemical Reactions Analysis
The reactivity of 1,3,5-trifluorotrinitrobenzene with various nucleophiles has been studied . Although this compound is more substituted than 5-Ethynyl-1,2,3-trifluorobenzene, it provides an example of how the presence of fluorine atoms on a benzene ring can influence reactivity. The study shows that 1,3,5-trifluorotrinitrobenzene is a versatile intermediate for the preparation of substituted trinitrobenzene derivatives. This suggests that 5-Ethynyl-1,2,3-trifluorobenzene could also exhibit interesting reactivity with nucleophiles, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms, which can engage in C–H⋯F–C hydrogen bonding . The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure stabilized by such interactions. This indicates that 5-Ethynyl-1,2,3-trifluorobenzene may also exhibit unique solid-state properties due to the influence of fluorine atoms on intermolecular interactions.
Aplicaciones Científicas De Investigación
π-π Stacking Affinity : A study by Lucas et al. (2011) explored the effect of the ethynyl substituent on the π-π stacking affinity of benzene. They found that the ethynyl substituent enhances the stacking affinity of the arene, indicating potential applications in materials science and molecular engineering (Lucas, Quiñonero, Frontera, & Deyà, 2011).
Ion-pi Interactions : Another study by Lucas et al. (2009) revealed that the ethynyl group in 1,3,5-triethynylbenzene influences ion-pi interactions, which could be relevant for designing molecular sensors and in understanding molecular recognition processes (Lucas, Quiñonero, Frontera, & Deyà, 2009).
Nucleotide Analog Synthesis : Griesang and Richert (2002) synthesized oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate, indicating potential in genetic research and biotechnology (Griesang & Richert, 2002).
Radioligand Imaging : Siméon et al. (2012) utilized a derivative of ethynylfluorobenzene for imaging brain metabotropic glutamate 5 receptors in monkeys, suggesting its application in neuroscience and drug development (Siméon et al., 2012).
Crystal Engineering : Dai et al. (2004) studied the crystal structures of several ethynylbenzene derivatives, which has implications for materials science, particularly in the design of molecular crystals (Dai et al., 2004).
Organometallic Chemistry : Heiss and Schlosser (2003) explored the functionalization of 1,2,3-trifluorobenzene, demonstrating its potential in synthetic chemistry (Heiss & Schlosser, 2003).
Gas-Phase Electron Diffraction Study : Wann et al. (2007) conducted a study on the gas-phase structures of trifluorobenzene, which is crucial for understanding molecular geometry and electronic structure (Wann, Masters, Robertson, & Rankin, 2007).
Host-Guest Interactions : Schmittel et al. (2001) discovered unexpected host-guest interactions in a V-shaped enediyne, which can inform the design of molecular containers and sensors (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Electrochemical Study : Moreno et al. (2001) conducted an electrochemical study of cobalt carbonyl complexes of trimethylsilyl-substituted 1,3,5-triethynylbenzene, relevant to the field of electrochemistry and materials science (Moreno, Marcos, Domı́nguez, Arnanz, Farrar, Teeple, Lough, González-Velasco, & Delgado, 2001).
Sensitivity of Molecular Probes : Siodła, Anastaziak, & Koroniak (2021) enhanced the sensitivity of molecular probes using derivatives of trifluorobenzene, which is crucial for analytical chemistry (Siodła, Anastaziak, & Koroniak, 2021).
Aptasensor Development : Hayat et al. (2013) developed an electrochemical impedimetric aptasensor using azido-aptamer and ethynyl benzene, highlighting its application in biosensing technology (Hayat, Sassolas, Marty, & Radi, 2013).
Biotransformation Study : Finkelstein et al. (2000) investigated the transformation of monofluorophenols, contributing to our understanding of environmental biotransformation processes (Finkelstein, Baskunov, Boersma, Vervoort, Golovlev, van Berkel, Golovleva, & Rietjens, 2000).
Safety and Hazards
5-Ethynyl-1,2,3-trifluorobenzene is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation . Safety measures include keeping the container tightly closed, using non-sparking tools, and wearing protective gloves and eye protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propiedades
IUPAC Name |
5-ethynyl-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXWRVPVZZZAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627654 | |
| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1,2,3-trifluorobenzene | |
CAS RN |
158816-55-8 | |
| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)










